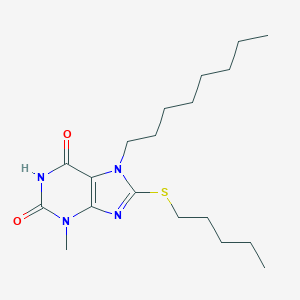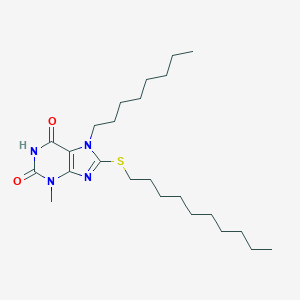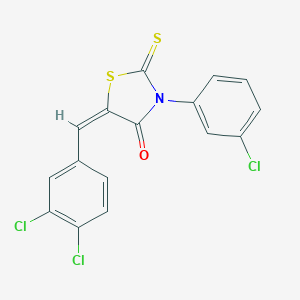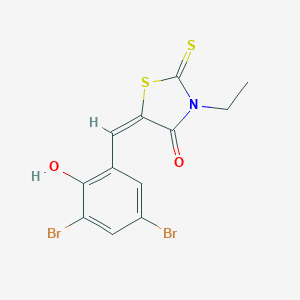![molecular formula C15H20BrN3O2 B403666 N'-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(PIPERIDIN-1-YL)ACETOHYDRAZIDE](/img/structure/B403666.png)
N'-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(PIPERIDIN-1-YL)ACETOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(PIPERIDIN-1-YL)ACETOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N'-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(PIPERIDIN-1-YL)ACETOHYDRAZIDE typically involves the condensation of piperidin-1-yl-acetic acid hydrazide with 5-bromo-2-methoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, would be necessary to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperidine ring.
Reduction: Reduction reactions could target the hydrazide moiety, potentially converting it to an amine.
Substitution: The bromine atom on the benzylidene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Products may include oxidized derivatives of the methoxy group or the piperidine ring.
Reduction: Reduced forms of the hydrazide moiety.
Substitution: Substituted benzylidene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug development for various therapeutic areas.
Industry: Potential use in the development of agrochemicals or other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N'-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(PIPERIDIN-1-YL)ACETOHYDRAZIDE would depend on its specific biological target. Generally, hydrazides can act by inhibiting enzymes or interacting with cellular receptors. The presence of the brominated methoxybenzylidene moiety may enhance its binding affinity to certain molecular targets, leading to its biological effects.
Comparación Con Compuestos Similares
Piperidin-1-yl-acetic acid hydrazide: Lacks the brominated methoxybenzylidene moiety.
5-Bromo-2-methoxybenzaldehyde: Lacks the piperidin-1-yl-acetic acid hydrazide moiety.
Uniqueness: N'-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(PIPERIDIN-1-YL)ACETOHYDRAZIDE is unique due to the combination of the piperidine ring, the hydrazide group, and the brominated methoxybenzylidene moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to its individual components or other similar compounds.
Propiedades
Fórmula molecular |
C15H20BrN3O2 |
|---|---|
Peso molecular |
354.24g/mol |
Nombre IUPAC |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C15H20BrN3O2/c1-21-14-6-5-13(16)9-12(14)10-17-18-15(20)11-19-7-3-2-4-8-19/h5-6,9-10H,2-4,7-8,11H2,1H3,(H,18,20)/b17-10+ |
Clave InChI |
GVEYDGKMQVJLGU-LICLKQGHSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)CN2CCCCC2 |
SMILES isomérico |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CN2CCCCC2 |
SMILES canónico |
COC1=C(C=C(C=C1)Br)C=NNC(=O)CN2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(5E)-3-(3-chlorophenyl)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B403592.png)
![(5E)-5-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(3-CHLOROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B403593.png)


![(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B403596.png)

![(5E)-3-ethyl-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B403601.png)
![(5E)-5-[(3,4-dichlorophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B403602.png)
![4-[(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B403603.png)
![(5E)-2-anilino-5-[(2,4-dimethylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B403604.png)
![(5E)-2-anilino-5-[(3-bromo-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B403605.png)
